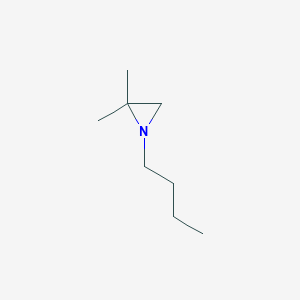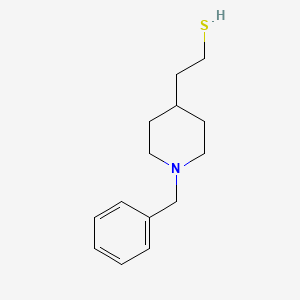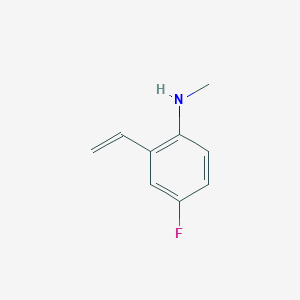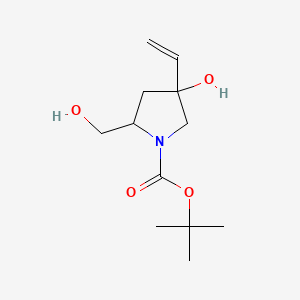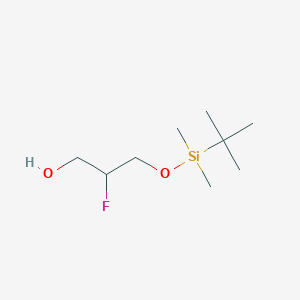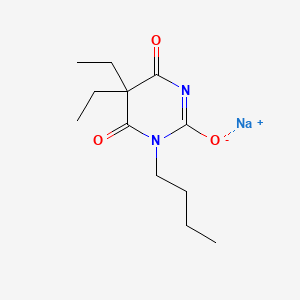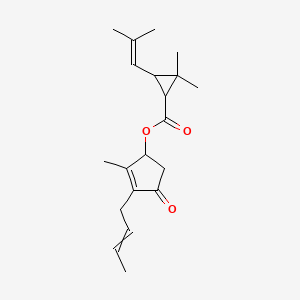
3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Cinerin I is primarily extracted from the flowers of the Dalmatian pyrethrum plant. The extraction process involves drying the flowers and then using solvents such as hexane or ethanol to extract the pyrethrins . The extract is then purified to isolate the individual pyrethrins, including cinerin I . Industrial production methods focus on optimizing the yield and purity of the extracted compounds, often involving advanced techniques such as supercritical fluid extraction .
Analyse Des Réactions Chimiques
Cinerin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cinerin I can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Cinerin I has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity . In biology, cinerin I is used to study the effects of natural insecticides on various insect species . In medicine, research focuses on its potential use as a natural insect repellent and its effects on human health . In industry, cinerin I is used in the formulation of eco-friendly insecticides and pest control products .
Mécanisme D'action
Cinerin I exerts its insecticidal effects by targeting the nervous system of insects. It acts as a neurotoxin, disrupting the normal function of sodium channels in the nerve cells . This disruption leads to paralysis and eventual death of the insect . The molecular targets of cinerin I include the voltage-gated sodium channels, which are essential for the transmission of nerve impulses .
Comparaison Avec Des Composés Similaires
Cinerin I is similar to other pyrethrins, such as pyrethrin I, pyrethrin II, cinerin II, jasmolin I, and jasmolin II . These compounds share a common chemical structure and mode of action but differ in their specific chemical properties and insecticidal potency . Cinerin I is unique in its specific combination of chemical groups, which contributes to its distinct insecticidal properties .
Propriétés
IUPAC Name |
(3-but-2-enyl-2-methyl-4-oxocyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-7-8-9-14-13(4)17(11-16(14)21)23-19(22)18-15(10-12(2)3)20(18,5)6/h7-8,10,15,17-18H,9,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFEIJHMMQUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860339 |
Source


|
| Record name | 3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-12-1 |
Source


|
| Record name | 3-(2-Buten-1-yl)-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
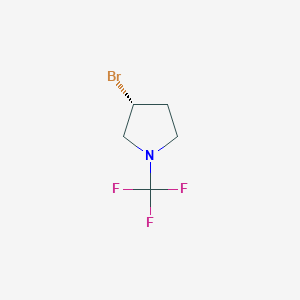
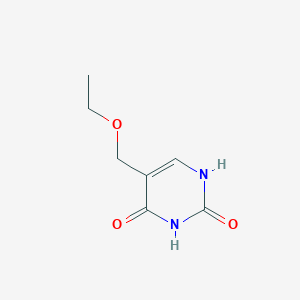

![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
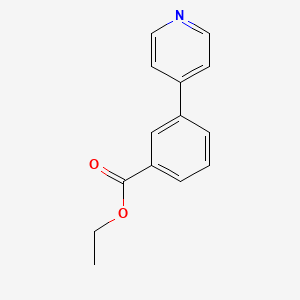
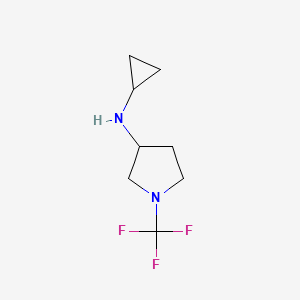
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)
